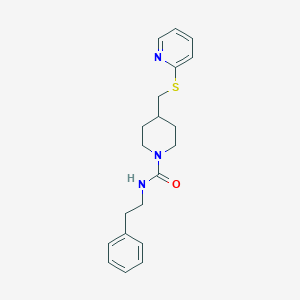

N-phenethyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-phenethyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, also known as PETCM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PETCM is a piperidine-based compound that has been synthesized through a multistep process involving the reaction of various chemical reagents.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug discovery due to their prevalence in pharmaceuticals. Researchers explore the synthesis of substituted piperidines for constructing novel drugs. The compound may serve as a scaffold for designing potential therapeutics. By modifying its substituents, scientists can fine-tune its pharmacological properties, such as binding affinity, selectivity, and metabolic stability .

Dual Kinase Inhibition

A series of 2-amino-4-(1-piperidine) pyridine derivatives has been designed as dual inhibitors of clinically relevant kinases, including anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds hold promise for cancer treatment and overcoming drug resistance .

Analgesic Agents

The piperidine nucleus plays a crucial role in the synthesis of analgesic agents. Fentanyl, a potent narcotic analgesic, contains a piperidine moiety. Researchers continue to explore derivatives of fentanyl to improve its therapeutic index and safety profile .

Anticancer Activity

N-(piperidine-4-yl) benzamide compounds have been synthesized and evaluated for their cytotoxic effects against cancer cells. Structural modifications, such as halogen, carboxyl, nitro, or methyl groups, impact the cytotoxicity of these piperidine derivatives. Understanding their structure-activity relationship aids in developing effective anticancer agents .

Spiropiperidines and Condensed Piperidines

The compound’s piperidine ring can participate in various cyclization reactions, leading to the formation of spiropiperidines and condensed piperidines. These heterocyclic motifs are valuable in medicinal chemistry and may exhibit unique biological activities .

Multicomponent Reactions

Researchers explore multicomponent reactions involving piperidines to efficiently synthesize complex molecules. These reactions allow the assembly of diverse functional groups in a single step, making them attractive for drug discovery and chemical synthesis .

Mécanisme D'action

- Piperidine derivatives have been extensively studied in drug design. They play a crucial role in the pharmaceutical industry, with derivatives found in over twenty classes of pharmaceuticals and alkaloids .

- For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives has been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK, originally discovered in anaplastic large cell lymphoma, acts as a transmembrane receptor tyrosine kinase .

Target of Action

Biochemical Pathways

Propriétés

IUPAC Name |

N-(2-phenylethyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c24-20(22-13-9-17-6-2-1-3-7-17)23-14-10-18(11-15-23)16-25-19-8-4-5-12-21-19/h1-8,12,18H,9-11,13-16H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXAQAXMJYKIOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenethyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride](/img/structure/B2414572.png)

![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2414575.png)

![8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2414580.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2414590.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2414593.png)